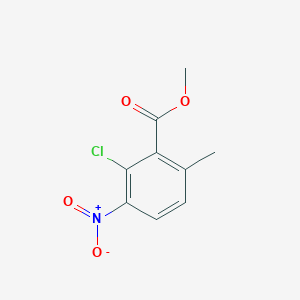

Methyl 2-chloro-6-methyl-3-nitrobenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 2-chloro-6-methyl-3-nitrobenzoate is an organic compound with the molecular formula C9H8ClNO4 It is a derivative of benzoic acid and is characterized by the presence of a chloro group, a methyl group, and a nitro group attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 2-chloro-6-methyl-3-nitrobenzoate can be synthesized through a multi-step process involving the nitration of methyl 2-chloro-6-methylbenzoate. The nitration reaction typically involves the use of concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the desired position on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time. The product is then purified through techniques such as recrystallization or chromatography to obtain the desired purity.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-chloro-6-methyl-3-nitrobenzoate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Reduction: Methyl 2-chloro-6-methyl-3-aminobenzoate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 2-chloro-6-methyl-3-nitrobenzoic acid.

Wissenschaftliche Forschungsanwendungen

Synthetic Organic Chemistry

Intermediate in Synthesis

Methyl 2-chloro-6-methyl-3-nitrobenzoate serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique structure allows for various modifications that can lead to the development of new drugs and crop protection agents. For example, it can be utilized in the synthesis of anti-inflammatory and antimicrobial agents.

Biological Research

Mechanisms of Action

This compound is employed in studies investigating the biological effects of nitroaromatic compounds. It aids researchers in understanding how these compounds interact at the molecular level, potentially leading to therapeutic applications. Specific studies have shown that nitroaromatic compounds can influence cellular pathways involved in cancer progression.

Analytical Chemistry

Standard in Chromatography

this compound is used as a standard in chromatographic techniques such as High-Performance Liquid Chromatography (HPLC). It helps researchers accurately quantify related substances in complex mixtures, which is crucial for both quality control in pharmaceutical manufacturing and environmental monitoring.

Material Science

Development of Specialty Polymers

The properties of this compound make it suitable for developing specialty polymers and coatings. These materials can enhance performance in various industrial applications, including electronics and protective coatings.

Environmental Chemistry

Degradation Studies

In environmental chemistry, this compound is used to assess the degradation of nitroaromatic pollutants. Research into its degradation pathways contributes to environmental monitoring efforts and remediation strategies aimed at reducing pollution levels.

Table 1: Applications Overview

| Application Area | Description |

|---|---|

| Synthetic Organic Chemistry | Intermediate for pharmaceuticals and agrochemicals |

| Biological Research | Studies on mechanisms of action of nitroaromatic compounds |

| Analytical Chemistry | Standard for chromatographic techniques |

| Material Science | Development of specialty polymers and coatings |

| Environmental Chemistry | Assessment of degradation of nitroaromatic pollutants |

Table 2: Case Studies Summary

| Study Title | Focus Area | Key Findings |

|---|---|---|

| Synthesis of Antimicrobial Agents | Synthetic Organic Chemistry | This compound as a precursor for novel antibiotics |

| Mechanistic Studies on Nitro Compounds | Biological Research | Insights into cellular pathways influenced by nitroaromatic compounds |

| HPLC Method Development | Analytical Chemistry | Established this compound as a reliable standard |

| Polymer Coating Innovations | Material Science | Enhanced durability and performance through polymer modifications |

| Environmental Impact Assessments | Environmental Chemistry | Identified degradation pathways for effective pollutant remediation |

Wirkmechanismus

The mechanism of action of methyl 2-chloro-6-methyl-3-nitrobenzoate depends on the specific reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons facilitated by the catalyst. In substitution reactions, the chloro group is replaced by a nucleophile through a nucleophilic substitution mechanism.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Methyl 3-chloro-6-methyl-2-nitrobenzoate

- Methyl 2-methyl-3-nitrobenzoate

- Methyl 2,6-difluoro-3-nitrobenzoate

Uniqueness

Methyl 2-chloro-6-methyl-3-nitrobenzoate is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties compared to its analogs. The presence of both chloro and nitro groups on the benzene ring makes it a versatile intermediate for various chemical transformations.

Biologische Aktivität

Methyl 2-chloro-6-methyl-3-nitrobenzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on its anti-tumor properties, mechanisms of action, and relevant case studies.

Molecular Formula : C10H10ClN2O3

Molecular Weight : 228.65 g/mol

Solubility : Soluble in methanol and other organic solvents .

Biological Activity Overview

This compound belongs to the class of nitrobenzoates, which are known for various biological activities including antibacterial, antifungal, and anticancer properties. The compound's structure allows it to interact with biological systems effectively, making it a candidate for further research in drug development.

Anti-Tumor Activity

Recent studies have highlighted the anti-tumor activity of compounds related to this compound. For instance, a study focused on similar nitrobenzoic acid derivatives demonstrated their ability to induce apoptosis in cancer cell lines such as A549 (lung cancer) and Caco-2 (colon adenocarcinoma) cells. The complexes derived from these compounds exhibited significant growth suppression at various concentrations, with IC50 values indicating potent anti-cancer effects .

Key Findings

- Apoptosis Induction : Compounds similar to this compound can trigger programmed cell death in cancer cells.

- Growth Inhibition : At concentrations of 20 µM, certain derivatives showed up to 75% inhibition of cell proliferation in A549 cells after 24 hours .

The biological activity of this compound can be attributed to several mechanisms:

- Cell Cycle Arrest : The compound may interfere with the cell cycle progression of cancer cells, leading to growth inhibition.

- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to increase ROS levels, contributing to oxidative stress and subsequent apoptosis in tumor cells.

- Inhibition of Key Enzymes : The compound may inhibit specific enzymes involved in cancer cell survival and proliferation.

Case Studies

Several studies have investigated the biological activities of nitrobenzoate derivatives:

- Study on Apoptosis Induction :

- Kinetic Studies :

Data Table: Biological Activity Comparison

| Compound Name | Cell Line | Concentration (µM) | % Growth Inhibition | IC50 (µM) |

|---|---|---|---|---|

| This compound | A549 | 20 | 75% | 8.82 |

| Complex Derived from 2-chloro-5-nitrobenzoic acid | Caco-2 | 20 | 72.7% | Not reported |

| Other Nitrobenzoate Derivative | A549 | 60 | 40% | Not reported |

Eigenschaften

IUPAC Name |

methyl 2-chloro-6-methyl-3-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO4/c1-5-3-4-6(11(13)14)8(10)7(5)9(12)15-2/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWVCJGYMNKJVRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)[N+](=O)[O-])Cl)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.